2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL
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Overview
Description
2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL is a chemical compound that belongs to the xanthene family. Xanthenes are tricyclic compounds with a wide range of applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a xanthene core with an ethenyl group and an ethan-1-OL group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through various methods, including the condensation of phenols with phthalic anhydride or the cyclization of benzyl phenyl ethers.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where a halogenated xanthene derivative reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Ethan-1-OL Group: The ethan-1-OL group can be attached through a nucleophilic substitution reaction, where a halogenated xanthene derivative reacts with an alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-OL group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Ethyl derivatives.
Substitution: Various substituted xanthenes.
Scientific Research Applications
2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL involves its interaction with various molecular targets and pathways. The compound can:
Bind to Proteins: It can interact with proteins and enzymes, affecting their activity and function.
Modulate Cellular Pathways: It can influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Generate Reactive Oxygen Species (ROS): The compound can induce the production of ROS, which can lead to oxidative stress and cell death.
Comparison with Similar Compounds
2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL can be compared with other similar compounds, such as:
9-Phenylxanthen-9-ol: Similar structure but lacks the ethenyl and ethan-1-OL groups.
9H-xanthen-9-one: Contains a ketone group instead of the ethan-1-OL group.
2-(9H-xanthen-9-yl)acetic acid: Contains an acetic acid group instead of the ethan-1-OL group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62333-62-4 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(9-ethenylxanthen-9-yl)ethanol |
InChI |
InChI=1S/C17H16O2/c1-2-17(11-12-18)13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)17/h2-10,18H,1,11-12H2 |
InChI Key |
NCFNOUHIDGRJKP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(C2=CC=CC=C2OC3=CC=CC=C31)CCO |
Origin of Product |
United States |
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